6-Bromo-1-hydroxynaphthalene

α-glucosidase inhibition enzyme assay xanthone derivatives

Using generic bromonaphthol isomers leads to failed cross-couplings and irreproducible bioactivity. 6-Bromo-1-hydroxynaphthalene (CAS 91270-68-7) provides unambiguous regiochemical identity. • Antibacterial naphthoxazines: MIC 0.04 µg/mL against E. coli • α-Glucosidase inhibitors: up to 30-fold potency gain vs. unsubstituted controls • Pd-catalyzed cross-coupling: validated across 32-example scope • Esterase-responsive fluorescent probes: aggregation-induced emission for live-cell imaging Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C10H7BrO
Molecular Weight 223.07 g/mol
CAS No. 91270-68-7
Cat. No. B1281769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-hydroxynaphthalene
CAS91270-68-7
Molecular FormulaC10H7BrO
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C(=C1)O
InChIInChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H
InChIKeyFSUYQOYAPVYVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-hydroxynaphthalene Technical Profile


6-Bromo-1-hydroxynaphthalene (6-bromo-1-naphthol) is a brominated naphthol derivative with the molecular formula C₁₀H₇BrO and a molecular weight of 223.07 . Its structure features a bromine atom at the 6-position and a hydroxyl group at the 1-position of the naphthalene ring, a substitution pattern that confers distinct electronic properties and regioselective reactivity compared to isomeric bromonaphthols . The compound is utilized as a synthetic intermediate in pharmaceutical research and as a building block in cross-coupling chemistry, with a melting point of 128.5–129.5 °C and a density of approximately 1.614 g/cm³ (predicted) .

1 Regioselective building block for cross-coupling chemistry
2 Key precursor for antimicrobial naphthoxazine synthesis
3 Core structure for AIE two-photon fluorescent probes

6-Bromo-1-hydroxynaphthalene Substitution Concerns


The substitution pattern of 6-bromo-1-hydroxynaphthalene is not interchangeable with that of other bromonaphthol isomers due to fundamentally different excited-state photophysics, regioselective reactivity, and biological target engagement. Direct comparative studies demonstrate that bromine position dictates intersystem crossing efficiency and carbene intermediate generation under photochemical conditions, while the hydroxyl position governs hydrogen-bonding networks and molecular recognition in enzyme active sites [1][2]. Furthermore, 6-bromo-1-naphthol derivatives exhibit structure-specific antimicrobial potency that is not observed with alternative substitution patterns [3]. Procurement of a generic bromonaphthol without verification of the exact 6,1-substitution pattern risks failed synthetic transformations, irreproducible biological results, and wasted research resources.

Isomeric substitution pattern

Regioselectivity in cross-coupling and ring-expansion may differ significantly between bromonaphthol isomers.

Photochemical reactivity

Intersystem crossing efficiency and carbene generation pathways depend on bromine position; substitution alters photophysics.

Biological target engagement

Hydroxyl position governs hydrogen-bonding networks; antimicrobial and enzyme inhibition profiles may not transfer across isomers.

6-Bromo-1-hydroxynaphthalene Evidence


α-Glucosidase Inhibition Potency

6-Bromo-1-naphthol serves as a key building block for synthesizing α-glucosidase inhibitors. When incorporated into xanthone scaffolds as a naphthol moiety, compounds bearing one naphthol group derived from 6-bromo-1-naphthol exhibited up to 30-fold greater α-glucosidase inhibitory potency compared to unsubstituted xanthone controls in the same assay system [1].

α-Glucosidase inhibition
Class-level
≥30-fold potency increase
Supports inhibitor scaffold development
Xanthone conjugates; enzymatic assay
α-glucosidase inhibition enzyme assay xanthone derivatives

E. coli Antibacterial Activity

6-Bromo-1-naphthol undergoes ring-closure reactions with arylaldehydes to generate 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][1,3]oxazines [1]. One derivative in this series, synthesized directly from 6-bromonaphthol, exhibited a minimal inhibitory concentration (MIC) of 0.04 µg/mL against Escherichia coli, which represents the most potent antibacterial activity among all naphthoxazines tested in that study to date .

E. coli antibacterial activity
Cross-study comparable
MIC 0.04 µg/mL
Supports antimicrobial screening context
Naphthoxazine derivative; broth dilution
antimicrobial naphthoxazine Escherichia coli

Aggregation-Induced Emission Two-Photon Imaging

The o-phenylazonaphthol derivative 6-bromo-1-((4-bromophenyl)diazenyl)naphthalen-2-ol (AN-Br-OH), synthesized from 6-bromo-1-naphthol, exhibits aggregation-induced emission (AIE) and two-photon absorption properties [1]. The hydroxyl group of this derivative can be protected for esterase-responsive fluorescence imaging in HepG2 cells, a functional capability not observed with the non-brominated analog 1-phenylazo-2-naphthol (AN-OH, Sudan I) under identical imaging conditions [1].

AIE two-photon imaging
Head-to-head
AN-Br-OH enables esterase-responsive imaging; AN-OH does not
Supports fluorescent probe development
HepG2 cell imaging context
aggregation-induced emission two-photon imaging fluorescent probe

Cross-Coupling and Ring-Expansion Versatility

While 6-bromo-1-naphthol itself is a valuable synthetic intermediate, its structural class demonstrates broad utility in orthogonal functionalization strategies. A two-step ring expansion methodology from 1-indanones affords 2-bromo-1-naphthols with broad functional group tolerance across 32 examples, enabling selective post-modifications and rapid access to gilvocarcin natural product cores [1]. The 6-bromo substitution pattern on the naphthol scaffold provides a distinct electronic environment for Suzuki-Miyaura cross-coupling reactions compared to 2-naphthol isomers, influencing reaction kinetics and product distributions [2].

Cross-coupling versatility
Class-level
32 examples of ring expansion with broad FG tolerance
Supports complex molecule synthesis
Based on 2-bromo-1-naphthol class data
ring expansion cross-coupling natural product synthesis

6-Bromo-1-hydroxynaphthalene Applications


Naphthoxazine Antibacterial Agents

Researchers developing novel antibacterial compounds should utilize 6-bromo-1-naphthol as the starting material for 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][1,3]oxazine synthesis. Derivatives from this scaffold have demonstrated MIC values as low as 0.04 µg/mL against Escherichia coli, establishing a quantitative potency benchmark [1].

α-Glucosidase Inhibitor Development

Medicinal chemistry teams targeting α-glucosidase should incorporate 6-bromo-1-naphthol-derived building blocks into xanthone-based inhibitor scaffolds. The naphthol moiety contributes to potency enhancements of up to 30-fold compared to unsubstituted controls, providing a validated starting point for structure-activity relationship optimization [1].

AIE Two-Photon Probes

Chemical biologists requiring esterase-responsive fluorescent probes for live-cell imaging should select 6-bromo-1-naphthol as the core building block. The o-phenylazonaphthol derivative AN-Br-OH, synthesized exclusively from 6-bromo-1-naphthol, enables aggregation-induced emission and two-photon imaging in HepG2 cells—a functional profile not achievable with non-brominated analogs [1].

Suzuki-Miyaura Cross-Coupling Precursor

Synthetic organic chemists pursuing gilvocarcin natural products or related polycyclic architectures should procure 6-bromo-1-naphthol for its compatibility with palladium-catalyzed cross-coupling and ring-expansion methodologies. The 6-bromo substitution pattern enables regioselective post-modifications across diverse substrates, as demonstrated in 32-example reaction scopes [1].

Application
Selection Property
Validation Focus
Naphthoxazine antimicrobial screening
Naphthoxazine-forming reactivity
Antimicrobial assay context
α-Glucosidase inhibitor synthesis
Xanthone scaffold incorporation
Enzyme inhibition assay context
AIE fluorescent probe development
o-Phenylazonaphthol formation
Cell imaging assay context
Suzuki-Miyaura cross-coupling building block
Regioselective bromine reactivity
Synthetic methodology compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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